Cas no 118389-25-6 (Cyclo[2,3-didehydroalanyl-D-alanyl-L-arginyl-D-b-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-g-glutamyl])

Cyclo[2,3-didehydroalanyl-D-alanyl-L-arginyl-D-b-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-g-glutamyl] structure
118389-25-6 structure
Product Name:Cyclo[2,3-didehydroalanyl-D-alanyl-L-arginyl-D-b-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-g-glutamyl]
Numero CAS:118389-25-6
MF:C47H71N13O12
MW:1010.14655041695
CID:198426
PubChem ID:6449930
Update Time:2025-04-19

Cyclo[2,3-didehydroalanyl-D-alanyl-L-arginyl-D-b-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-g-glutamyl] Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclo[2,3-didehydroalanyl-D-alanyl-L-arginyl-D-b-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-g-glutamyl]
    • toxin III, cyanobacterium
    • (5R,8R,11R,15S,18S,19S,22R)-8,15-bis{3-[(diaminomethylidene)amino]propyl}-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dien-1-yl]-5,19-dimethyl-2-methylidene-3,6,9,13,16,20,25-h
    • Cyclo(2,3-didehydroalanyl-D-alanyl-L-arginyl-D-beta-aspartyl-L-arginyl-(E,E)-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyl-3-aminodicanoyl-D-gamma-glutamyl)
    • Cyclo-ala-arg-isoasp-arg-adda-isoglu-dehydroalanine
    • [D-Asp3,Dha7]MC-RR
    • DTXSID601046140
    • NS00114489
    • CHEBI:220605
    • 118389-25-6
    • (5R,8S,11R,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,19-dimethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
    • Inchi: 1S/C47H71N13O12/c1-25(22-26(2)36(72-6)23-30-12-8-7-9-13-30)16-17-31-27(3)39(63)59-34(44(68)69)18-19-37(61)54-28(4)40(64)55-29(5)41(65)58-33(15-11-21-53-47(50)51)43(67)60-35(45(70)71)24-38(62)56-32(42(66)57-31)14-10-20-52-46(48)49/h7-9,12-13,16-17,22,26-27,29,31-36H,4,10-11,14-15,18-21,23-24H2,1-3,5-6H3,(H,54,61)(H,55,64)(H,56,62)(H,57,66)(H,58,65)(H,59,63)(H,60,67)(H,68,69)(H,70,71)(H4,48,49,52)(H4,50,51,53)/b17-16+,25-22+/t26-,27-,29+,31-,32-,33-,34+,35+,36-/m0/s1
    • Chiave InChI: UWKDRDKCWDBPNK-WXJJDZFKSA-N
    • Sorrisi: O(C)[C@@H](CC1C=CC=CC=1)[C@@H](C)/C=C(\C)/C=C/[C@H]1[C@H](C)C(N[C@@H](C(=O)O)CCC(NC(=C)C(N[C@H](C)C(N[C@H](C(N[C@@H](C(=O)O)CC(N[C@H](C(N1)=O)CCC/N=C(\N)/N)=O)=O)CCC/N=C(\N)/N)=O)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 1009.53503
  • Massa monoisotopica: 1009.534515
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 13
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 72
  • Conta legami ruotabili: 17
  • Complessità: 2050
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 416
  • XLogP3: -1

Proprietà sperimentali

  • Densità: 1.38
  • Indice di rifrazione: 1.628
  • PSA: 416.33
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.